Chiral vs. Achiral Structural Comparison
4-(1-Aminoethyl)oxan-4-ol possesses one stereogenic center at the carbon bearing the primary amine (SMILES: CC(N)C1(O)CCOCC1), confirmed by the IUPAC name indicating a branched 1-aminoethyl substituent . In contrast, 4-(2-aminoethyl)oxan-4-ol features a linear aminoethyl chain with no stereogenic center (SMILES: NCCC1(O)CCOCC1) . This structural difference means the target compound can be resolved into enantiomers, enabling enantiospecific catalysis or chiral drug synthesis, whereas the 2-aminoethyl analog cannot serve such purposes.
| Evidence Dimension | Number of stereogenic centers |
|---|---|
| Target Compound Data | 1 stereogenic center (C atom attached to NH₂ group) |
| Comparator Or Baseline | 4-(2-Aminoethyl)oxan-4-ol: 0 stereogenic centers |
| Quantified Difference | 1 vs. 0 chiral centers; target compound supports enantiomer resolution |
| Conditions | Structural analysis based on SMILES notation and IUPAC nomenclature |
Why This Matters
For procurement decisions in asymmetric synthesis or chiral separation projects, only the 1-aminoethyl isomer provides enantiodiscrimination capability.
